L-Alanine, N-(1-oxo-4-pentyn-1-yl)-
Overview
Description
L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Biological Activity
L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is a compound that integrates the amino acid L-alanine with a unique alkyne functional group. This structural combination is believed to enhance its biological activity and reactivity, making it a subject of interest in biochemical and pharmacological research. This article aims to explore the biological activity of this compound, including its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
L-Alanine, N-(1-oxo-4-pentyn-1-yl)- exhibits a molecular structure characterized by the presence of an alkyne moiety, which contributes to its unique chemical reactivity. The compound can be synthesized through various methods, which may influence its biological properties.
Property | Description |
---|---|
Molecular Formula | C₉H₁₃NO₂ |
Molecular Weight | 169.21 g/mol |
Functional Groups | Amino group, carbonyl group, alkyne |
Solubility | Soluble in organic solvents; limited solubility in water |
Biological Activity
The biological activity of L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is primarily attributed to its interactions with various biological systems. The following sections summarize key findings related to its activity.
1. Enzyme Inhibition
Research indicates that compounds similar to L-Alanine, N-(1-oxo-4-pentyn-1-yl)- may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that structural modifications can significantly impact their inhibitory potency against histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer biology .
3. Transport Mechanisms
The interaction of amino acids with transport systems is critical for their biological function. For example, L-alanine has been shown to affect the transport of excitatory amino acids (EAAs) through specific transporters in the central nervous system (CNS) . Understanding these transport mechanisms could provide insights into the potential effects of L-Alanine, N-(1-oxo-4-pentyn-1-yl)- on neurophysiology.
Case Studies
Several studies have investigated the biological implications of compounds structurally related to L-Alanine, N-(1-oxo-4-pentyn-1-yl)-:
Study 1: HDAC Inhibition
A study on azumamides demonstrated their selective inhibition of HDAC isoforms, highlighting how structural variations influence biological activity. The findings suggest that compounds with similar frameworks may also exhibit selective inhibition profiles .
Study 2: Neurotoxicity Assessment
Research on L-BOAA revealed its neurotoxic effects mediated through excitatory pathways. Although not directly linked to L-Alanine derivatives, these findings underline the potential risks associated with amino acid analogs that alter neurotransmitter dynamics .
Properties
IUPAC Name |
(2S)-2-(pent-4-ynoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h1,6H,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFQEXGJTXHOET-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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